molecular formula C14H23NO B1437592 N-[2-(Pentyloxy)benzyl]-1-ethanamine CAS No. 1040686-18-7

N-[2-(Pentyloxy)benzyl]-1-ethanamine

Cat. No. B1437592
M. Wt: 221.34 g/mol
InChI Key: JVHCBUUOSOQOMF-UHFFFAOYSA-N
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Description

N-[2-(Pentyloxy)benzyl]-1-ethanamine, commonly referred to as N-PBE, is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a low molecular weight compound with a molecular weight of approximately 181 g/mol. N-PBE has been studied for its ability to act as a probe for various biochemical and physiological processes, as well as its potential use in laboratory experiments.

Scientific Research Applications

Analytical Characterization and Detection

  • Analytical Methods for Detection : Research has developed high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods for detecting and quantifying NBOMe compounds in serum, highlighting the relevance of analytical chemistry in understanding the pharmacokinetics and toxicology of novel psychoactive substances (Poklis, Charles, Wolf, & Poklis, 2013).
  • Identification of Hallucinogenic Substances : Studies have identified and characterized various hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, underscoring the importance of chemical analysis in the classification and understanding of psychoactive substances (Zuba & Sekuła, 2013).

Pharmacology and Toxicology

  • Serotonin-Receptor Activation : NBOMes have been identified as novel hallucinogenic designer drugs with potent activation of serotonin receptors, which has implications for their psychoactive properties and potential risks (Yoshida et al., 2015).
  • Mechanistic Insights : Research into nonheme Fe(IV)O complexes has provided insights into the mechanisms by which certain chemical reactions, including potentially those involving similar organic compounds, can oxidize C-H bonds at room temperature, although not directly related to the psychoactive properties of NBOMes (Kaizer et al., 2004).

Chemical Synthesis

  • Synthetic Routes : Innovative synthetic routes have been explored for related compounds, such as 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, demonstrating the chemical versatility and potential for pharmacological development of compounds within this chemical class (Luo et al., 2008).

properties

IUPAC Name

N-[(2-pentoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-3-5-8-11-16-14-10-7-6-9-13(14)12-15-4-2/h6-7,9-10,15H,3-5,8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHCBUUOSOQOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Pentyloxy)benzyl]-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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